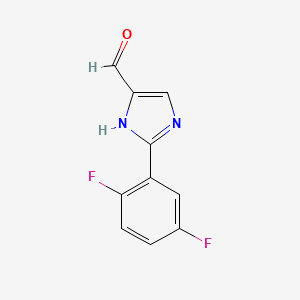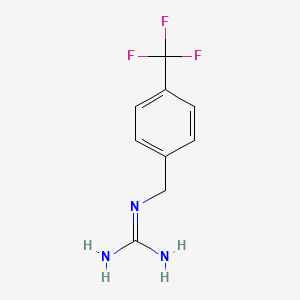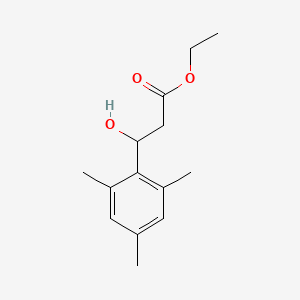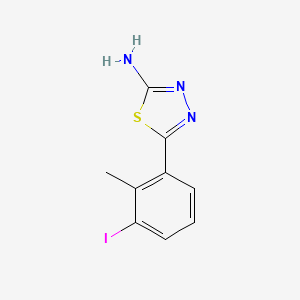
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester is a boronic ester commonly used in organic synthesis. Boronic esters are valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This compound is characterized by its stability and reactivity, making it a useful building block in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different boronic compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronic esters, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. The compound’s reactivity is attributed to the boron atom’s ability to form reversible covalent bonds with other atoms and molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the ethoxymethoxy and dimethyl groups.
2-Ethoxyvinylboronic acid pinacol ester: Contains an ethoxyvinyl group instead of the ethoxymethoxy group.
2-Aminophenylboronic acid pinacol ester: Contains an amino group instead of the ethoxymethoxy group.
Uniqueness
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The ethoxymethoxy and dimethyl groups enhance its solubility and compatibility with various solvents and reaction conditions, making it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C17H27BO4 |
|---|---|
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
2-[2-(ethoxymethoxy)-4,6-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO4/c1-8-19-11-20-14-10-12(2)9-13(3)15(14)18-21-16(4,5)17(6,7)22-18/h9-10H,8,11H2,1-7H3 |
Clave InChI |
OWWRQFJQGQYBCZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OCOCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)

![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)









![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)

